(E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-chlorophenyl)-2-cyanoacrylic acid
Reduction: 3-(4-chlorophenyl)-2-aminoprop-2-enoate
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime
- (E)-2-(3,5-Dimethylphenoxy)-N’-(furan-2-ylmethylene)acetohydrazide
- (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and chlorophenyl groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H5ClNO2- |
---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/p-1/b8-5+ |
InChI Key |
MXCRRKYUQNHWLJ-VMPITWQZSA-M |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.